Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate
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Description
Quinazoline and its derivatives are a class of compounds that have drawn significant attention due to their wide range of biological activities . They are used in various fields of medicinal chemistry for the treatment of various diseases .
Synthesis Analysis
The synthesis of similar compounds often involves a two-step process. The first step typically involves a Williamson-type reaction, and the second step includes a Dieckmann condensation reaction .Molecular Structure Analysis
The molecular structure of these compounds is usually deduced by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include the Williamson-type reaction and the Dieckmann condensation reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often investigated using spectroscopic methods .Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-20-14(19)10-6-5-7-11-12(10)13(18)17-15(16-11)8-3-4-9-15/h5-7,16H,2-4,8-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKRHDNJHDDIAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC3(CCCC3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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